molecular formula C15H17NO4 B13006972 3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Cat. No.: B13006972
M. Wt: 275.30 g/mol
InChI Key: FMTYSPFSEALAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxycarbonyl-3-azabicyclo[311]heptane-6-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using readily available bulk reagents. The process includes double alkylation reactions and hydrolysis steps to obtain the desired product in high yields .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form different derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo compounds such as 3-Substituted 6-Azabicyclo[3.1.1]heptanes and 8-Azabicyclo[3.2.1]octane .

Uniqueness

What sets 3-Benzyloxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid apart is its unique structural features, which allow for specific interactions with biological targets. This makes it a valuable compound in drug development and other scientific research areas .

Properties

IUPAC Name

3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)13-11-6-12(13)8-16(7-11)15(19)20-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTYSPFSEALAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.